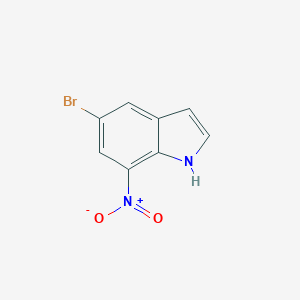![molecular formula C19H13Cl2N7O4 B061773 [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene CAS No. 172701-69-8](/img/structure/B61773.png)
[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The mechanism of action of [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene involves the formation of a stable complex with nitric oxide. This complex formation results in a change in the fluorescence properties of the compound, which can be used for the detection of nitric oxide in biological systems. In photodynamic therapy, this compound is activated by light, which results in the production of reactive oxygen species that can induce cell death in cancer cells.
生化和生理效应
The biochemical and physiological effects of [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene are dependent on its application. In the case of its use as a fluorescent probe for the detection of nitric oxide, this compound has been shown to have high selectivity and sensitivity for nitric oxide detection. In photodynamic therapy, this compound has been shown to induce cell death in cancer cells through the production of reactive oxygen species.
实验室实验的优点和局限性
The advantages of [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene for lab experiments include its high selectivity and sensitivity for nitric oxide detection, its potential use as a photosensitizer for photodynamic therapy in cancer treatment, and its potential use as a material for organic electronics. However, the limitations of this compound include its complex synthesis method and the potential for toxicity in biological systems.
未来方向
There are several future directions for the study of [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene. These include the development of new synthesis methods that are more efficient and less toxic, the optimization of its use as a fluorescent probe for the detection of nitric oxide in biological systems, and the investigation of its potential use as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, further studies are needed to determine the potential applications of this compound as a material for organic electronics and to investigate its potential toxicity in biological systems.
合成方法
[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene is synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 3-chlorobenzylamine and 4-methoxyphenyl hydrazine to form 2-(3-chlorophenyl)-4-methoxypyrazol-3-yl hydrazine. This intermediate compound is then reacted with chloromethyl methyl ether and sodium hydroxide to form 5-(chloromethyl)-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl hydrazine. The final step involves the reaction of 5-(chloromethyl)-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl hydrazine with 4-nitrophenylhydrazine and sodium azide to form the final product [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene.
科学研究应用
[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene has potential applications in various fields of scientific research. This compound has been studied for its potential use as a fluorescent probe for the detection of nitric oxide in biological systems. It has also been studied for its potential use as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, this compound has been studied for its potential use as a material for organic electronics.
属性
CAS 编号 |
172701-69-8 |
|---|---|
产品名称 |
[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene |
分子式 |
C19H13Cl2N7O4 |
分子量 |
474.3 g/mol |
IUPAC 名称 |
[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C19H13Cl2N7O4/c1-31-17-16(19-25-23-15(10-20)32-19)26-27(14-4-2-3-11(21)9-14)18(17)24-22-12-5-7-13(8-6-12)28(29)30/h2-9H,10H2,1H3 |
InChI 键 |
GFNIMJBHZLTNCT-UHFFFAOYSA-N |
SMILES |
COC1=C(N(N=C1C2=NN=C(O2)CCl)C3=CC(=CC=C3)Cl)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
规范 SMILES |
COC1=C(N(N=C1C2=NN=C(O2)CCl)C3=CC(=CC=C3)Cl)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
同义词 |
[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methox y-pyrazol-3-yl]-(4-nitrophenyl)diazene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



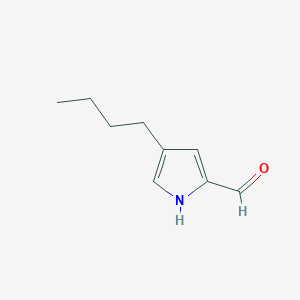
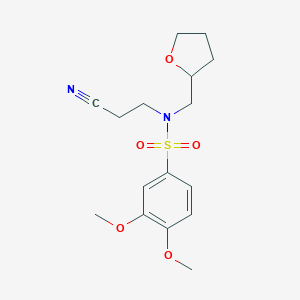
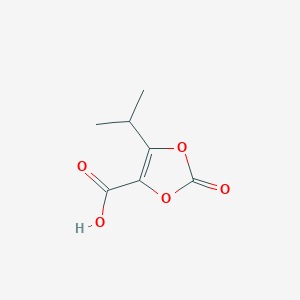
![4-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61699.png)
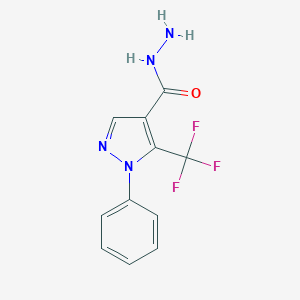
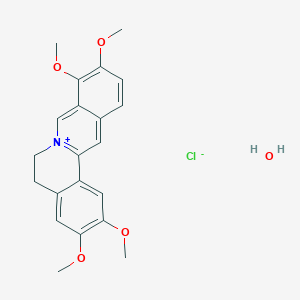
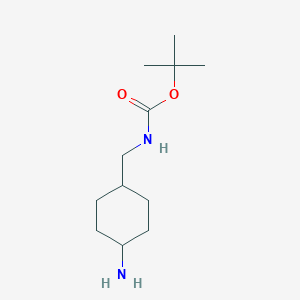
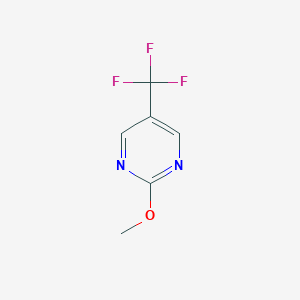
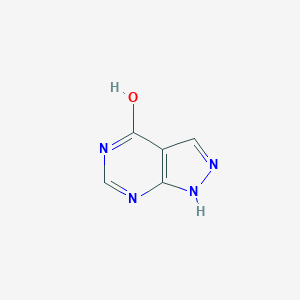
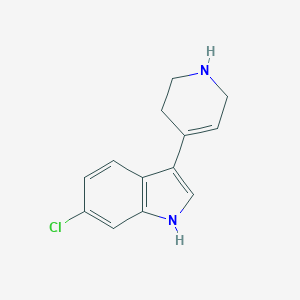
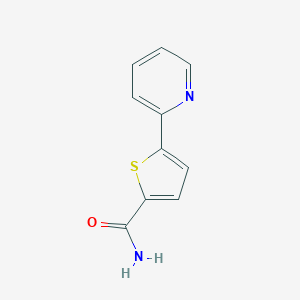
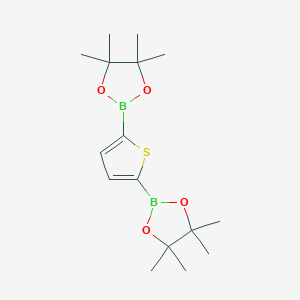
![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)
